molecular formula C24H21N5O2S B2694169 3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol CAS No. 245039-27-4

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol

Cat. No.: B2694169
CAS No.: 245039-27-4
M. Wt: 443.53
InChI Key: CBWIPNXHQMEOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol is a synthetic bipyrazole derivative intended for research and laboratory use. This compound features a complex molecular architecture combining bipyrazole, thiazole, and methoxyphenyl motifs, which are structures of high interest in medicinal chemistry. Heterocyclic compounds containing such scaffolds are frequently investigated for their potential biological activities and their ability to interact with various enzymatic targets . As a specialized chemical tool, it is provided for in-vitro biochemical assay development and high-throughput screening initiatives. Researchers can utilize this compound to explore novel therapeutic pathways, structure-activity relationships (SAR), and mechanism-of-action studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Comprehensive product specifications, including analytical data, purity certificates, and storage conditions, will be provided upon inquiry and verification of the compound's identity.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-13-21(28(26-15)18-9-11-19(31-3)12-10-18)22-16(2)27-29(23(22)30)24-25-20(14-32-24)17-7-5-4-6-8-17/h4-14,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWFHYNXXUZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure

The compound features a bipyrazole core with various substituents that contribute to its biological properties. The structural formula can be represented as follows:

C21H20N4OS\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}\text{S}

Structural Components

  • Bipyrazole Backbone : The central structure that is crucial for its biological activity.
  • Thiazole Ring : Imparts additional reactivity and potential for interaction with biological targets.
  • Methoxy and Hydroxy Groups : These functional groups enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound.

Cytotoxicity Assays

Table 1 summarizes the cytotoxic effects observed against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-73.96Induces apoptosis and cell cycle arrest
HepG24.38Inhibits Topoisomerase II
PC-3>100No significant activity observed

The compound demonstrated selective cytotoxicity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of Topoisomerase II, a critical enzyme in DNA replication.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Antimicrobial Efficacy

Table 2 presents the antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

The results indicate that the compound exhibits significant inhibitory effects against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.

Mechanistic Insights

Research indicates that the biological activities of this compound are mediated through several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their progression through the cell cycle.
  • Enzyme Inhibition : Specifically targeting Topoisomerase II to disrupt DNA replication.

Study on Anticancer Activity

A notable study conducted by Mamedova et al. explored the efficacy of various pyrazoline derivatives, including our compound of interest. The study found that it significantly reduced tumor growth in xenograft models at dosages as low as 10 mg/kg, reinforcing its potential for further development as an anticancer agent.

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against multidrug-resistant strains of bacteria. The study concluded that it could serve as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Key Features:

  • Methoxy substituent : The 4-methoxyphenyl group contributes to electronic effects, modulating solubility and reactivity.
  • Hydroxyl group : The 5-hydroxy substituent may participate in hydrogen bonding, affecting crystal structure and intermolecular interactions .

Synthetic routes for analogous bipyrazole-thiazole derivatives often involve condensation reactions between pyrazole precursors and thiazole-forming reagents. For example, 3-methyl-4-(2-phenylhydrazono)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (15a) was synthesized via refluxing ethanolic solutions of α-bromoacetyl derivatives with thiourea analogs . Catalytic methods, such as using Cs₂CO₃ as a base, optimize yields for similar compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Compound Name Substituents/Modifications Key Properties/Activities References
3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol 4-Methoxyphenyl, phenylthiazole, hydroxyl Structural model for hydrogen bonding
1-[4-(3-Chloro-2-thienyl)-2-thiazoyl]-1'-phenyl-3,3'-dimethyl-5-hydroxy-[4,5']-bipyrazol Chlorothienyl substituent Enhanced lipophilicity; potential bioactivity
2-(5-(4-Methoxyphenyl)-3'-(4-nitrophenyl)-1'-phenyl-[3,4'-bipyrazol]-2-yl)thiazol-4(5H)-one (5m) Nitrophenyl, methoxyphenyl Antimicrobial (MIC: 12.5 µg/mL for S. aureus)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyltriazol-4-yl)-4,5-dihydropyrazol-1-yl)thiazole (4) Chlorophenyl, fluorophenyl, triazole Isostructural packing; antimicrobial
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolothiadiazole, methoxyphenyl Antifungal (docking score: -8.2 kcal/mol)

Structural Modifications and Physicochemical Properties

  • Substituent Effects :

    • Halogenation : Chloro or bromo substituents (e.g., in compound 4) increase molecular weight and polarizability, improving interactions with hydrophobic binding pockets .
    • Methoxy vs. Nitro Groups : Methoxy groups enhance solubility in polar solvents, whereas nitro groups (e.g., in 5m) improve electron-withdrawing effects, stabilizing reactive intermediates .
    • Heterocyclic Additions : Triazole or thiadiazole rings (e.g., in compound 4 and triazolothiadiazole derivatives) introduce additional hydrogen-bonding sites, critical for enzyme inhibition .
  • Crystal Packing :
    Isostructural compounds 4 and 5 (chloro vs. bromo) exhibit identical triclinic (P̄1) symmetry but differ in halogen-driven van der Waals interactions, slightly altering unit cell parameters (Table 2) .

Table 2: Crystallographic Data for Isostructural Derivatives 4 and 5

Parameter Compound 4 (Cl) Compound 5 (Br)
Space group P̄1 P̄1
Unit cell volume 1,542 ų 1,558 ų
Halogen bond length 1.74 Å (C-Cl) 1.89 Å (C-Br)
Refinement R-factor 0.042 0.045

Mechanistic Insights

  • Hydrogen Bonding : The 5-hydroxy group in the target compound forms intramolecular O–H···N bonds, stabilizing planar conformations . In contrast, nitro derivatives (e.g., 5m) rely on π-stacking for stability .
  • Enzyme Interactions : Molecular docking shows that chloro substituents in compound 4 improve binding to E. coli dihydrofolate reductase (ΔG = -9.1 kcal/mol) compared to methoxy groups (ΔG = -7.3 kcal/mol) .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves selecting precursors (e.g., chalcones for pyrazole ring formation) and controlling reaction conditions. For example, refluxing in ethanol with hydrazine derivatives under inert atmospheres minimizes side reactions . Catalytic acids (e.g., acetic acid) enhance cyclization efficiency, while microwave-assisted synthesis reduces reaction time . Purification via column chromatography using ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the target compound .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxy protons at δ 9.5–10.0 ppm) .
  • XRD Analysis: Single-crystal X-ray diffraction (using SHELX software) resolves the bipyrazol-thiazolyl framework and hydrogen-bonding networks .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 476.12) .

Advanced: How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:
Contradictions often arise from variations in assay conditions. Standardize protocols:

  • Dose-Response Curves: Use a concentration range (0.1–100 µM) to determine IC50_{50} values .
  • Cell Line Selection: Compare results across multiple lines (e.g., MCF-7 for cancer, S. aureus for antibacterial assays) to assess specificity .
  • Solubility Control: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds between the hydroxy group and catalytic residues .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models: Corporate substituent effects (e.g., methoxy vs. nitro groups) to predict activity trends .

Advanced: How does the compound’s tautomerism influence its physicochemical properties?

Methodological Answer:
The 5-hydroxy group enables keto-enol tautomerism, affecting solubility and reactivity.

  • UV-Vis Spectroscopy: Monitor tautomeric shifts (e.g., λmax_{max} 320 nm for enol vs. 280 nm for keto forms) in solvents like DMSO .
  • pKa Determination: Use potentiometric titration to identify dominant tautomers at physiological pH (e.g., enol form dominates at pH 7.4) .

Basic: What solvents are optimal for recrystallization without degrading the compound?

Methodological Answer:
Ethanol-water mixtures (7:3) achieve high-purity crystals at 4°C . Avoid chloroform due to potential thiazolyl ring decomposition. For DMSO-soluble derivatives, use slow diffusion with hexane .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Core Modifications: Replace the methoxyphenyl group with halogens (e.g., -F, -Cl) to assess electronic effects .
  • Bioisosteres: Substitute the thiazolyl ring with triazoles or oxadiazoles to compare potency .
  • Pharmacophore Mapping: Identify critical motifs (e.g., hydroxy group for H-bond donor activity) using MOE software .

Basic: What are common pitfalls in interpreting FT-IR spectra of this compound?

Methodological Answer:

  • Hydroxy Group: Broad peaks (3000–3500 cm1^{-1}) may overlap with N-H stretches. Use deuterated solvents (DMSO-d6) to clarify .
  • Thiazolyl Ring: Confirm C-S-C vibrations at 650–750 cm1^{-1} and C=N stretches at 1600 cm1^{-1} .

Advanced: How to resolve crystallographic disorder in the bipyrazol moiety?

Methodological Answer:

  • SHELXL Refinement: Apply ISOR and DELU restraints to manage thermal motion in overlapping atoms .
  • Twinned Data: Use TWINROTMAT for pseudo-merohedral twinning (common in orthorhombic systems) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent Models: Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma at 0–24 h for LC-MS analysis .
  • Metabolite Profiling: Identify hepatic CYP450 metabolites (e.g., demethylated derivatives) using UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.